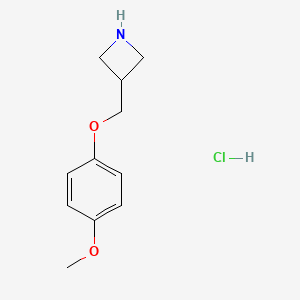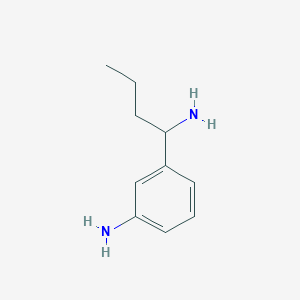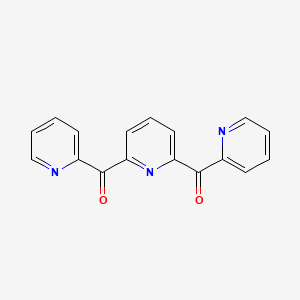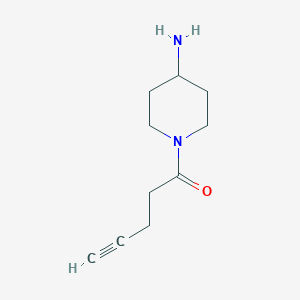
2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the amino group: Amination reactions using suitable amine sources.
Substitution reactions: Introducing the 4-chlorophenyl and ethylsulfonyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Nitrile group addition: Cyanation reactions to introduce the carbonitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted thiophenes depending on the reagents used.
科学研究应用
2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible pharmaceutical applications, such as in the development of new drugs.
Industry: Use in the production of materials with specific properties, such as conductive polymers or dyes.
作用机制
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that may have similar chemical properties.
Amino-substituted compounds: Compounds with amino groups that can undergo similar reactions.
Uniqueness
2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other thiophene derivatives.
属性
分子式 |
C13H11ClN2O2S2 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC 名称 |
2-amino-4-(4-chlorophenyl)-5-ethylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H11ClN2O2S2/c1-2-20(17,18)13-11(10(7-15)12(16)19-13)8-3-5-9(14)6-4-8/h3-6H,2,16H2,1H3 |
InChI 键 |
LJNJSQNOPJDOPY-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)

![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)



![Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester](/img/structure/B12066186.png)
![N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide](/img/structure/B12066196.png)




![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)
